10-Methylanthracene-9-carbaldehyde
Overview
Description
10-Methylanthracene-9-carbaldehyde is an organic compound with the molecular formula C₁₆H₁₂O and a molecular weight of 220.27 g/mol . It is a derivative of anthracene, characterized by the presence of a formyl group at the 9th position and a methyl group at the 10th position of the anthracene ring system. This compound is known for its yellow solid appearance and is soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methylanthracene-9-carbaldehyde can be synthesized through the Vilsmeier-Haack formylation reaction. This involves the reaction of anthracene with N-methylformanilide and phosphorus oxychloride (POCl₃) to introduce the formyl group at the 9th position . The reaction conditions typically include:
Temperature: 0-5°C initially, followed by room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to complete the formylation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a standard approach in laboratory settings. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10-Methylanthracene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 10-Methylanthracene-9-carboxylic acid.
Reduction: 10-Methylanthracene-9-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
10-Methylanthracene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and supramolecular assemblies.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential use in the development of fluorescent probes and sensors.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 10-Methylanthracene-9-carbaldehyde largely depends on its chemical reactivity. The formyl group at the 9th position is highly reactive and can participate in various chemical transformations. The aromatic ring system allows for π-π interactions with other aromatic compounds, making it useful in the formation of supramolecular structures .
Comparison with Similar Compounds
Anthracene-9-carbaldehyde: Lacks the methyl group at the 10th position.
9-Anthracenemethanol: The formyl group is reduced to a hydroxymethyl group.
9-Anthracenecarboxylic acid: The formyl group is oxidized to a carboxylic acid.
Uniqueness: 10-Methylanthracene-9-carbaldehyde is unique due to the presence of both a formyl and a methyl group on the anthracene ring, which influences its chemical reactivity and physical properties. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its unsubstituted counterparts .
Properties
IUPAC Name |
10-methylanthracene-9-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWSVUPNZVIFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220982 | |
Record name | 10-Methylanthracene-9-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7072-00-6 | |
Record name | 10-Methyl-9-anthracenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7072-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Methylanthracene-9-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7072-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Methylanthracene-9-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-methylanthracene-9-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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